2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)10(12(15)16)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUUKAYJQDTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid typically involves the reaction of indene with malonic acid in the presence of a strong base, such as sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems may enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The indene moiety allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid is an organic compound with the molecular formula and a molecular weight of 220.22 . It is part of American Elements' catalog of life science products .
Scientific Research Applications
While the primary application of this compound is as a chemical intermediate in the synthesis of various organic compounds, its derivatives have shown potential in pharmaceutical research .
医药研究
Dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors . These compounds bind to the colchicine site and exhibit anti-angiogenic activities against new vessel formation .
One notable compound, 12d (4-hydroxy-3-methoxyphenyl as B ring), displayed antiproliferative activity against four cancer lines with IC50 values ranging from 0.028 to 0.087 µM . Compound 12d inhibits tubulin polymerization in vitro, induces cell cycle arrest at the G2/M phase, stimulates cell apoptosis, and inhibits tumor metastasis and angiogenesis . In vivo assays suggest that 12d can prevent tumor generation, inhibit tumor proliferation, and angiogenesis without obvious toxicity .
12d , 12j , and 12q exhibited significant growth inhibitory effects at lower concentrations of 0.1 µM . Compound 12d (4-hydroxy-3-methoxyphenyl as B ring) and 12q (2,3-dihydrobenzofuran-5-yl as B ring) showed the most promising activities, with inhibition rates of 78.82% and 83.61%, respectively . Compounds with electron-donating groups on the B ring were more potent than those with electron-withdrawing groups .
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or modulate receptor activities, leading to various biological responses . The exact pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
*Estimated based on structural similarity to C₁₀H₁₄O₄ derivatives .
Biological Activity
2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is derived from the indene structure, which is known for its diverse biological properties. Synthetic methods typically involve the condensation of malonic acid derivatives with indene or its derivatives under specific conditions to yield the desired product. The synthesis pathway can be outlined as follows:
- Starting Materials : Indene and malonic acid derivatives.
- Reagents : Base catalysts (e.g., sodium ethoxide).
- Conditions : Reflux in an organic solvent (e.g., ethanol).
This synthetic route allows for the modification of functional groups that can enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its neuroprotective, anticancer, and antimicrobial properties.
Neuroprotective Effects
Research indicates that derivatives of this compound exhibit neuroprotective effects against conditions such as amyotrophic lateral sclerosis (ALS). In a study utilizing PC12-G93A-YFP cell lines, compounds with similar scaffolds demonstrated significant protection against mutant SOD1-induced cytotoxicity by reducing protein aggregation .
Anticancer Activity
The compound has shown promise as an anticancer agent. A series of dihydro-1H-indene derivatives were evaluated for their ability to inhibit tubulin polymerization at the colchicine site, leading to antiproliferative effects against various cancer cell lines. For instance, one derivative exhibited IC50 values ranging from 0.028 to 0.087 µM against multiple cancer types .
Table 1: Antiproliferative Activity of Dihydro-1H-Indene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12d | K562 | 0.028 | Tubulin inhibition |
| 12j | A549 | 0.045 | Apoptosis induction |
| 12q | MCF7 | 0.087 | Cell cycle arrest |
Antimicrobial Properties
The antimicrobial activity of the compound has also been studied, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications can significantly enhance antimicrobial potency .
Table 2: Antimicrobial Activity Against Various Strains
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 21a | Staphylococcus aureus | 1 µg/mL |
| 21b | E. coli | 4 µg/mL |
| 23c | Bacillus cereus | 100% inhibition at 1 µg/mL |
Case Studies and Research Findings
Numerous studies have highlighted the biological potential of compounds related to or derived from this compound:
- Neuroprotective Study : A high-throughput screening assay identified several compounds with neuroprotective properties in ALS models, demonstrating a significant reduction in cytotoxicity related to mutant SOD1 .
- Cancer Research : In vitro assays showed that certain derivatives could induce apoptosis in K562 cells through downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins .
- Antimicrobial Efficacy : Compounds exhibiting broad-spectrum antimicrobial activity were identified, with several showing potent inhibition against drug-resistant strains .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid and its ester derivatives?
Methodological Answer:
The synthesis of propanedioic acid derivatives typically involves alkylation or condensation reactions. For example, ester derivatives can be synthesized via nucleophilic substitution or coupling reactions. Evidence from building-block catalogs indicates that propanedioic acid esters (e.g., pentachlorophenyl esters) are prepared by reacting activated propanedioic acid intermediates with halogenated aromatic alcohols under basic conditions . For instance, substituting the indenyl group at the propanedioic acid core may require protecting group strategies to avoid side reactions. Amide derivatives, such as those explored in anti-inflammatory studies, are synthesized by coupling the acid with amines using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer:
X-ray crystallography remains the gold standard for unambiguous structural elucidation. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and stereochemistry . ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry, critical for validating spatial arrangements of the indenyl and propanedioic acid moieties . For challenging cases (e.g., twinned crystals), high-resolution data collection and iterative refinement with SHELXL are recommended .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) in dihydroindenyl-propanedioic acid derivatives?
Methodological Answer:
SAR studies focus on substituent effects and stereochemistry. For example:
- Substituent Positioning : In PPAR agonist research, α-alkyl groups (e.g., methyl or ethyl) on the propanedioic acid backbone enhance dual α/γ receptor activity, while para-substitutions on aromatic rings modulate potency .
- Stereochemical Constraints : The S-configuration at the indenyl ring’s chiral center is critical for binding affinity in aggrecanase inhibitors, as shown by pharmacophore modeling and biological assays .
- Bioisosteric Replacement : Replacing carboxylic acid groups with phosphonic acid moieties (e.g., in phosphonic acid derivatives) can improve metabolic stability while retaining target engagement .
Advanced: How do density functional theory (DFT) calculations contribute to understanding electronic properties and reactivity?
Methodological Answer:
DFT at the B3LYP/6-31G(d,p) level provides insights into:
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict chemical reactivity and charge-transfer behavior. For example, a narrow gap in indenyl-propanedioic acid derivatives suggests electrophilic reactivity at the conjugated carbonyl groups .
- Electrostatic Potential Maps : These identify nucleophilic/electrophilic regions, guiding derivatization strategies (e.g., site-specific alkylation) .
- Thermodynamic Properties : Ionization potentials and electron affinities derived from DFT correlate with redox stability in biological environments .
Advanced: What experimental approaches evaluate the anti-inflammatory potential of amide derivatives?
Methodological Answer:
Key methodologies include:
- In Vivo Models : Carrageenan-induced paw edema or adjuvant-induced arthritis in rodents, with activity compared to standards like indomethacin .
- Enzyme Inhibition Assays : Testing cyclooxygenase (COX-1/COX-2) inhibition via spectrophotometric monitoring of prostaglandin production.
- Toxicity Profiling : Assessing gastrointestinal ulcerogenicity at high doses (e.g., 100 mg/kg) and hepatic enzyme interactions using SKF-525A to confirm active species .
Advanced: How is antimicrobial activity assessed for structurally related indenyl derivatives?
Methodological Answer:
- Bacterial/Fungal Strains : Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria, alongside fungal species (C. albicans, A. niger), are cultured in agar diffusion or broth microdilution assays .
- Minimum Inhibitory Concentration (MIC) : Determined via serial dilution, with activity compared to standard antibiotics (e.g., ampicillin).
- Mechanistic Studies : Combining fluorescence assays (e.g., membrane permeability via propidium iodide) and molecular docking to identify target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
